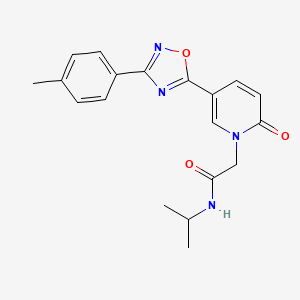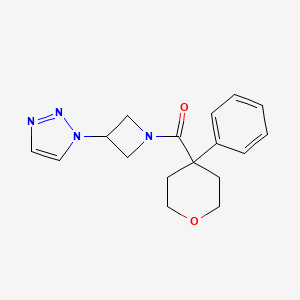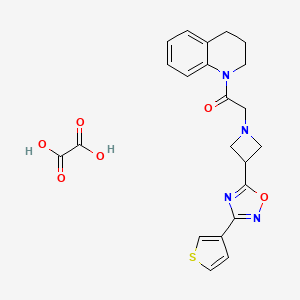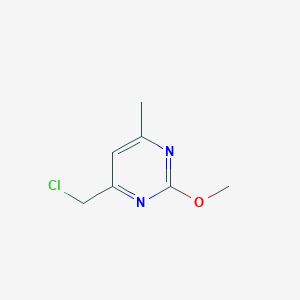
N-isopropyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-isopropyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide" is a complex molecule that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological relevance. For instance, acetamide derivatives are often explored for their potential therapeutic applications, such as antiallergic agents and anticancer properties .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves multiple steps, including indolization, amidification, and the use of specific reagents to promote condensation reactions . For example, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides involves the Japp-Klingemann method followed by decarboxylation and amidification with 4-aminopyridine . These methods could potentially be adapted for the synthesis of the compound , although the specific details would depend on the unique structural requirements of the target molecule.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to aromatic systems, such as pyridine and indole rings, which can be further substituted with various functional groups . The presence of 1,2,4-oxadiazole rings, as seen in some of the discussed compounds, is known to confer interesting chemical properties and biological activities . The molecular structure analysis of the target compound would likely involve spectroscopic techniques such as LCMS, IR, and NMR to confirm the identity and purity of the synthesized molecule .
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including those that modify the aromatic substituents or the acetamide moiety itself. The reactivity of these compounds can be influenced by the electronic and steric properties of the substituents attached to the core structure. The specific chemical reactions that the target compound might undergo would need to be explored experimentally, taking into consideration the reactivity patterns observed in similar molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are crucial for their potential application as therapeutic agents. These properties are often determined experimentally and can be influenced by the molecular structure, particularly the nature and position of substituents on the aromatic rings . The analysis of these properties for the target compound would require a series of experiments to determine its suitability for further biological testing.
Applications De Recherche Scientifique
Synthesis and Characterization
Research in the area of synthesis and characterization of similar compounds focuses on developing new methods for creating derivatives with potential applications in medicinal chemistry and materials science. For example, the synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors demonstrate the versatility of acetamide derivatives in industrial applications (Yıldırım & Çetin, 2008). Similarly, the oxidation reactivity channels for 2-(pyridin-2-yl)-N,N-diphenylacetamides showcase synthetic routes and the chemical reactivity of pyridinyl acetamides under various conditions (Pailloux et al., 2007).
Biological Applications and Metabolism
Investigations into the metabolism and biological applications of similar compounds are crucial for understanding their potential as pharmaceutical agents. The metabolism study of a specific vascular endothelial growth factor receptor-2 antagonist highlights the intricate biotransformation processes these compounds undergo in biological systems, which is vital for drug development and safety assessments (Johnson et al., 2008).
Catalytic Activity and Material Science
Research into the catalytic activities and applications in material science of acetamide derivatives and related compounds opens new avenues for their use in chemical synthesis and industrial processes. For instance, novel ruthenium complexes based on imidazo[1,2-a]pyridin-2-yl derivatives have shown significant catalytic activity in the transfer hydrogenation of ketones, a reaction of great importance in organic synthesis and industrial chemistry (Li et al., 2015).
Propriétés
IUPAC Name |
2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-12(2)20-16(24)11-23-10-15(8-9-17(23)25)19-21-18(22-26-19)14-6-4-13(3)5-7-14/h4-10,12H,11H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEJBRQYIWVMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2539921.png)


![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2539928.png)



![Methyl 5-methylbenzo[d]thiazole-2-carboxylate](/img/structure/B2539935.png)
![(3-Methoxyphenyl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2539938.png)
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2539940.png)
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2539941.png)
![2-(1H-indol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2539942.png)
![2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2539943.png)